molecular formula C10H21Cl2FN2S B1531532 1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride CAS No. 2098023-29-9

1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride

Cat. No. B1531532
CAS RN: 2098023-29-9
M. Wt: 291.3 g/mol
InChI Key: SVMJLONRTHKKJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .

Scientific Research Applications

Chemical Synthesis

Research has explored the synthesis of chemical compounds related to "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride" for various applications. For instance, the synthesis and characterization of flunarizine and its (Z)-isomer, which are known for their vasodilating effects and usage in treating migraines and dizziness, involve processes like metal-catalyzed amination and Wittig reaction, showcasing the compound's role in producing medically relevant molecules (Shakhmaev et al., 2016).

Luminescent Materials

The study on naphthalimides with piperazine substituents, such as 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, has revealed their potential in developing pH-sensitive luminescent materials. These materials can be utilized in various applications, including sensors and bioimaging, demonstrating the versatility of piperazine derivatives in creating functional materials (Gan et al., 2003).

Medicinal Chemistry

In medicinal chemistry, derivatives of "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride" have been synthesized for potential therapeutic applications. For example, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight the compound's relevance in designing molecules with specific biological targets, indicating its significance in drug discovery and development (Balaraju et al., 2019).

Molecular Interactions

The structural and interaction studies of compounds related to "1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride," such as those involving hydrogen bonding and molecular conformations, provide insights into how these molecules can be used in designing drugs with specific binding properties. For example, the analysis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines sheds light on their molecular structures and intermolecular interactions, which are crucial for understanding drug-receptor interactions (Mahesha et al., 2019).

properties

IUPAC Name

1-[(4-fluorothian-4-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2S.2ClH/c11-10(1-7-14-8-2-10)9-13-5-3-12-4-6-13;;/h12H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJLONRTHKKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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